![molecular formula C9H14O B13176472 Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
Bicyclo[6.1.0]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nonan-4-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring fused with a smaller ring, creating a rigid and strained system. This compound is known for its stability and reactivity, making it a valuable scaffold in chemical biology and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-4-one typically involves the formation of the bicyclic structure through cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of bioorthogonal reactions, where it serves as a reactive handle for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of stable molecular probes and other industrial applications.
Wirkmechanismus
The mechanism of action of Bicyclo[6.1.0]nonan-4-one involves its ability to participate in strain-promoted reactions due to its rigid and strained structure. This makes it highly reactive towards certain reagents, allowing it to form stable products under mild conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A strained-alkyne scaffold used in chemical biology.
Bicyclo[4.3.0]nonene: Another bicyclic compound with different ring sizes and properties.
Bicyclo[3.3.1]nonane: A compound with a different ring fusion pattern and reactivity.
Uniqueness
Bicyclo[6.1.0]nonan-4-one is unique due to its specific ring structure, which imparts distinct reactivity and stability. Its ability to undergo strain-promoted reactions without the need for a catalyst makes it valuable in bioorthogonal chemistry and other applications.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nonan-4-one |
InChI |
InChI=1S/C9H14O/c10-9-3-1-2-7-6-8(7)4-5-9/h7-8H,1-6H2 |
InChI-Schlüssel |
UDHNUIAVTOMCDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2CCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


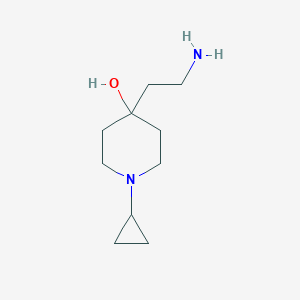
![(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol](/img/structure/B13176404.png)
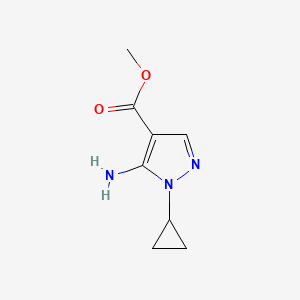


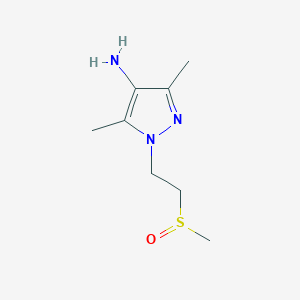
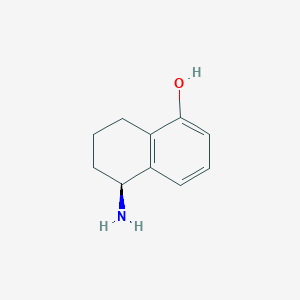

![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

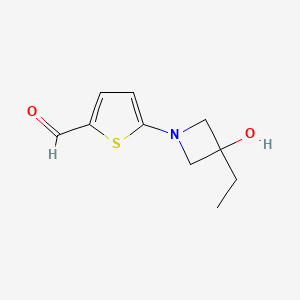
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
